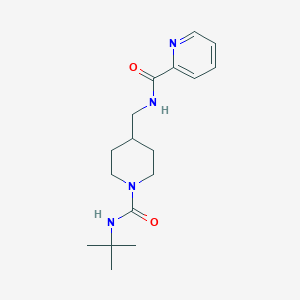
N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)picolinamide is a useful research compound. Its molecular formula is C17H26N4O2 and its molecular weight is 318.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)picolinamide, a compound with the CAS number 1235060-08-8, is a synthetic molecule that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, including enzyme inhibition, antibacterial effects, and other relevant biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C17H26N4O2, with a molecular weight of 318.4 g/mol. The compound features a piperidine ring, which is often associated with various biological activities, particularly in pharmacology.
1. Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory properties of compounds related to piperidine derivatives. For instance, compounds bearing piperidine moieties have shown significant inhibition against acetylcholinesterase (AChE) and urease, which are crucial for neurological function and microbial metabolism, respectively:
| Compound | AChE IC50 (µM) | Urease IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Reference Compound | 21.25 ± 0.15 | TBD |
While specific values for this compound are not available in the current literature, the presence of similar structures suggests potential for significant enzyme inhibition.
2. Antibacterial Activity
The antibacterial properties of piperidine derivatives have been extensively studied. For example, a series of synthesized compounds with piperidine cores demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The effectiveness of these compounds was evaluated using standard antibacterial assays:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
The structural characteristics of this compound may contribute to similar antibacterial efficacy, warranting further investigation.
3. Anti-inflammatory Potential
Piperidine derivatives have shown promise in modulating inflammatory responses. Some studies indicate that compounds with similar structures can inhibit the release of pro-inflammatory cytokines like IL-1β in macrophages. For instance:
| Compound | IL-1β Inhibition (%) |
|---|---|
| NLRP3 Inhibitor Example | 24.9 ± 6.3% |
| NLRP3 Inhibitor Example 2 | 19.4 ± 0.4% |
Although specific data on this compound is not yet published, its structural analogs suggest potential as an anti-inflammatory agent.
Case Studies and Research Findings
Case Study: Piperidine Derivatives as Therapeutics
A study published in Molecules explored the biological evaluation of piperidine-based compounds as potential NLRP3 inhibitors, highlighting their ability to prevent pyroptotic cell death and inhibit IL-1β release in LPS/ATP-stimulated human macrophages . These findings underscore the relevance of piperidine structures in therapeutic applications.
Research Findings: Structure-Activity Relationship (SAR)
Research indicates that modifications to the piperidine ring and substituents significantly affect biological activity. For instance, compounds with specific functional groups displayed enhanced inhibitory effects on AChE and urease compared to their parent structures . This suggests that this compound may also exhibit unique biological activities depending on its structural features.
Propiedades
IUPAC Name |
N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-17(2,3)20-16(23)21-10-7-13(8-11-21)12-19-15(22)14-6-4-5-9-18-14/h4-6,9,13H,7-8,10-12H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMKHPYFQXYTGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














